molecular formula C28H32O6 B12537280 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- CAS No. 667914-52-5

9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-

Cat. No.: B12537280
CAS No.: 667914-52-5
M. Wt: 464.5 g/mol
InChI Key: IXBUBXQWCRFDJJ-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-: is a complex organic compound belonging to the xanthone family. . This particular compound features multiple functional groups, including hydroxy and propenyloxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- typically involves the functionalization of a xanthone core. One common approach is the nucleophilic substitution reaction, where hydroxy groups on the xanthone are replaced with propenyloxy groups under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of hydroxy groups, selective functionalization, and subsequent deprotection steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted xanthones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the development of new xanthone derivatives with potential biological activities .

Biology: In biological research, the compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s unique structure and biological activities make it a candidate for drug discovery and development. It is investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- is unique due to its multiple propenyloxy groups, which provide additional sites for chemical modification and enhance its reactivity. This structural feature distinguishes it from other xanthone derivatives and contributes to its diverse biological activities .

Properties

CAS No.

667914-52-5

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-hydroxy-3,5,6-tris(2-methylbut-3-en-2-yloxy)xanthen-9-one

InChI

InChI=1S/C28H32O6/c1-10-26(4,5)32-17-15-19(29)22-21(16-17)31-24-18(23(22)30)13-14-20(33-27(6,7)11-2)25(24)34-28(8,9)12-3/h10-16,29H,1-3H2,4-9H3

InChI Key

IXBUBXQWCRFDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)OC1=C(C2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC(C)(C)C=C)O)OC(C)(C)C=C

Origin of Product

United States

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